molecular formula C22H18N4O B14660499 N-[(4,5-diphenylimidazol-2-ylidene)amino]-4-methoxyaniline CAS No. 51124-76-6

N-[(4,5-diphenylimidazol-2-ylidene)amino]-4-methoxyaniline

Cat. No.: B14660499
CAS No.: 51124-76-6
M. Wt: 354.4 g/mol
InChI Key: LEKYIHVWFVQKEF-UHFFFAOYSA-N
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Description

N-[(4,5-Diphenylimidazol-2-ylidene)amino]-4-methoxyaniline is a structurally complex compound featuring a 4,5-diphenylimidazol-2-ylidene carbene core linked to a 4-methoxyaniline moiety. The imidazol-2-ylidene group is a stabilized carbene, a highly reactive species with applications in catalysis and ligand design.

Properties

CAS No.

51124-76-6

Molecular Formula

C22H18N4O

Molecular Weight

354.4 g/mol

IUPAC Name

(4,5-diphenyl-1H-imidazol-2-yl)-(4-methoxyphenyl)diazene

InChI

InChI=1S/C22H18N4O/c1-27-19-14-12-18(13-15-19)25-26-22-23-20(16-8-4-2-5-9-16)21(24-22)17-10-6-3-7-11-17/h2-15H,1H3,(H,23,24)

InChI Key

LEKYIHVWFVQKEF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=NC2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,5-diphenylimidazol-2-ylidene)amino]-4-methoxyaniline typically involves the reaction of 4,5-diphenylimidazole with 4-methoxyaniline under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the process.

Chemical Reactions Analysis

Types of Reactions

N-[(4,5-diphenylimidazol-2-ylidene)amino]-4-methoxyaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[(4,5-diphenylimidazol-2-ylidene)amino]-4-methoxyaniline has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[(4,5-diphenylimidazol-2-ylidene)amino]-4-methoxyaniline exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Benzimidazole Derivatives (B1 and B8)

Compound Names :

  • B1 : N-[(1H-Benzimidazol-2-yl)methyl]-4-methoxyaniline
  • B8 : N-{4-[(1H-Benzimidazol-2-yl)methoxy]phenyl}acetamide

Structural Differences :

  • The target compound features an imidazol-2-ylidene carbene linked via an amino group, whereas B1/B8 contain a benzimidazole core (a fused benzene-imidazole system).
  • The carbene in the target compound confers higher reactivity compared to the benzimidazole’s aromatic stability.

Triazine Derivative (TRI)

Compound Name :

  • (Z)-N-(2-(4,6-Dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI)

Structural Differences :

  • TRI contains a triazine heterocycle linked via a vinyl group, whereas the target compound uses an imidazol-2-ylidene core.
  • Both share a para-methoxyaniline group, which may enhance solubility or receptor binding.

Chloropyrimidine Coupling Products

Compound Example :

  • 3-(Adamantan-1-yl)-N-(4-chlorophenyl)-4-methoxyaniline

Structural Differences :

  • These compounds feature chloropyrimidine or adamantane groups instead of carbenes.

Data Table: Key Comparisons

Feature Target Compound B1/B8 (Benzimidazoles) TRI (Triazine) Chloropyrimidine Derivatives
Core Structure Imidazol-2-ylidene carbene Benzimidazole Triazine Chloropyrimidine/Adamantane
Key Functional Groups 4-Methoxyaniline, carbene 4-Methoxyaniline, benzimidazole 4-Methoxyaniline, triazine, vinyl 4-Methoxyaniline, halogenated groups
Biological Activity Not reported (inferred: catalytic/ligand roles) Analgesic (PPARγ agonist) Antifungal Not specified
Synthesis Challenges Carbene stabilization, dimerization risks Stable under standard conditions Requires precise coupling Slow coupling, side reactions

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